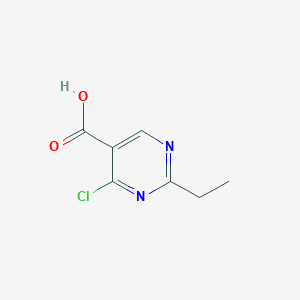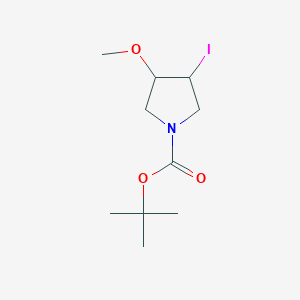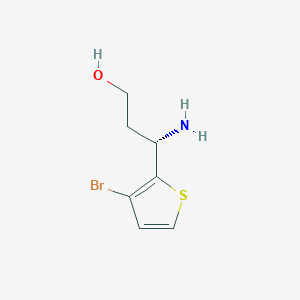
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C₈H₁₂FN₃ This compound features a pyrazole ring substituted with a cyclopentyl group at the 3-position, a fluorine atom at the 4-position, and an amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, a suitable diketone precursor would be cyclopentanone and a fluorinated diketone.
Substitution Reactions:
Amination: The amino group at the 5-position can be introduced via nucleophilic substitution reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the fluorine substituent, potentially leading to defluorination.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of defluorinated or reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form hydrogen bonds. The cyclopentyl group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopentyl-1H-pyrazol-5-amine: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
4-Fluoro-1H-pyrazol-5-amine: Lacks the cyclopentyl group, affecting its lipophilicity and potential biological interactions.
3-Cyclopentyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
Uniqueness
3-Cyclopentyl-4-fluoro-1H-pyrazol-5-amine is unique due to the combination of the cyclopentyl group and the fluorine atom, which together influence its chemical reactivity and potential biological activity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound in drug design and other applications.
Eigenschaften
Molekularformel |
C8H12FN3 |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
5-cyclopentyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H12FN3/c9-6-7(11-12-8(6)10)5-3-1-2-4-5/h5H,1-4H2,(H3,10,11,12) |
InChI-Schlüssel |
BZCJBXDBOUHYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=C(C(=NN2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


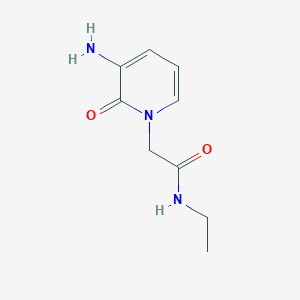
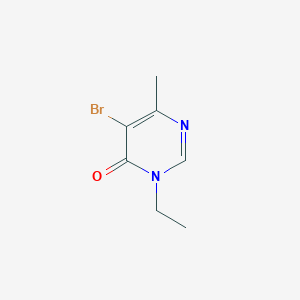
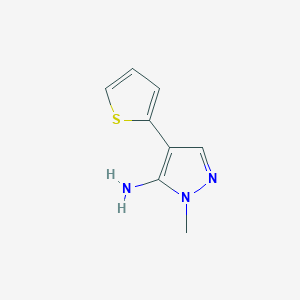
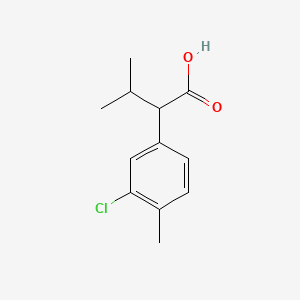
![3-[3-(Trifluoromethoxy)phenyl]azetidin-3-ol](/img/structure/B13077216.png)
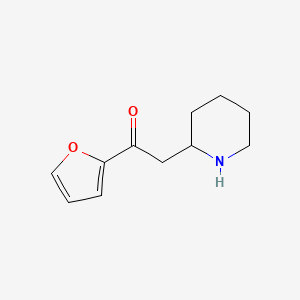
![5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077226.png)
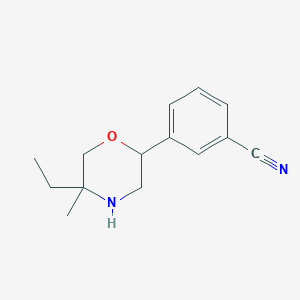

![5-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13077235.png)
![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
